molecular formula C16H24N2O4S B11767228 Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11767228
M. Wt: 340.4 g/mol
InChI Key: UBTDYQWRUBESTK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core through a cyclization reaction. This is followed by the introduction of the amino group and the ethoxy group through nucleophilic substitution reactions. The final step involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rates and selectivity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The thieno[2,3-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the fused thieno ring.

    Thiophene derivatives: Compounds with a thiophene ring but lacking the fused pyridine ring.

Uniqueness

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and the fused thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 914202-76-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 340.44 g/mol. It features a tetrahydrothieno[2,3-c]pyridine core, which is known for its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit antimicrobial properties. A study showed that ethyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of kinase activity, specifically targeting PI3 kinase pathways .

Neuroprotective Effects

Ethyl 2-amino derivatives have been reported to possess neuroprotective effects. They may enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biological targets. The presence of the amino group allows for intramolecular hydrogen bonding, which stabilizes its structure and enhances its interaction with target proteins .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, ethyl 2-amino derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of up to 20 mm at a concentration of 100 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 30 µM after 48 hours of exposure.

Data Table

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveEnhancement of cognitive function

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-7-8-18(9-11(10)23-13(12)17)16(3,4)15(20)22-6-2/h5-9,17H2,1-4H3

InChI Key

UBTDYQWRUBESTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)(C)C(=O)OCC)N

Origin of Product

United States

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